1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid
Description
This compound features a four-membered azetidine ring protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, conjugated to a 6-oxopyridine-3-carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions .
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c27-22-10-9-15(23(28)29)11-26(22)16-12-25(13-16)24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21H,12-14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKMLRZFIFOJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(C=CC5=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the azetidine nitrogen with the Fmoc group. This is usually achieved by reacting azetidine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Pyridine Carboxylic Acid Attachment: The final step involves the coupling of the Fmoc-protected azetidine with a pyridine carboxylic acid derivative. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesizers and continuous flow reactors to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Biological Activity
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid, commonly referred to as Fmoc-Azetidine, is a synthetic compound utilized primarily in peptide synthesis and medicinal chemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity in biological applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H18N4O4
- Molecular Weight : 390.4 g/mol
- CAS Number : 1511834-90-4
The biological activity of Fmoc-Azetidine is largely attributed to its role as a protecting group in peptide synthesis. The Fmoc group allows for selective protection of amino groups during chemical reactions, facilitating the formation of complex peptides without unwanted side reactions. Upon exposure to mild basic conditions, the Fmoc group can be removed, revealing the free amino group for further reactions.
Anticancer Activity
Research indicates that compounds similar to Fmoc-Azetidine exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of azetidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Properties
Fmoc-Azetidine has shown promise in antimicrobial applications. In vitro studies reveal that it possesses activity against various bacterial strains, suggesting potential use in developing new antibiotics. The compound's ability to disrupt bacterial cell membranes may play a critical role in its antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain proteases or kinases, which are crucial targets in cancer therapy and other diseases.
Case Studies
Comparison with Similar Compounds
Key Research Findings
Azetidine vs.
Heterocycle Impact : Pyridine and imidazole groups introduce aromaticity and hydrogen-bonding sites, enhancing interactions with biological targets like enzymes or nucleic acids .
Safety Profiles : Fmoc-protected compounds consistently exhibit acute toxicity and irritation hazards, necessitating stringent handling protocols .
Synthetic Utility : The Fmoc group’s UV activity (~300 nm) allows for real-time monitoring during SPPS, a critical advantage over tert-butoxycarbonyl (Boc) protections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the azetidine ring, followed by coupling with 6-oxopyridine-3-carboxylic acid derivatives. Key steps include:
- Azetidine Activation : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt for amide bond formation.
- Fmoc Deprotection : Controlled cleavage with piperidine in DMF to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolation .
- Validation : Confirm identity via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic characterization methods are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR to verify Fmoc aromatic protons (δ 7.2–7.8 ppm) and azetidine/oxopyridine backbone signals. C NMR to confirm carbonyl groups (e.g., Fmoc C=O at ~155 ppm, pyridone C=O at ~165 ppm).
- Mass Spectrometry : HRMS (ESI or MALDI) to validate molecular weight (calculated for CHNO: 416.14 g/mol).
- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the steric hindrance of the Fmoc group influence the reactivity of the azetidine ring in further derivatization?
- Methodological Answer :
- Steric Effects : The bulky Fmoc group reduces nucleophilicity at the azetidine nitrogen, requiring optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis).
- Case Study : Kinetic studies comparing Fmoc-protected vs. Boc-protected azetidines show a 2–3× slower reaction rate in SN2 substitutions due to steric interference.
- Mitigation : Use of polar aprotic solvents (DMF, DMSO) to enhance solubility and reduce aggregation .
Q. What strategies can mitigate decomposition during prolonged storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. Desiccants (silica gel) are critical to avoid moisture-induced degradation .
- Stability Studies : Accelerated aging experiments (40°C/75% RH for 4 weeks) with periodic HPLC monitoring to identify degradation products (e.g., free azetidine or fluorenylmethanol).
- Formulation : Lyophilization in the presence of cryoprotectants (trehalose) enhances shelf-life .
Q. How to address discrepancies in reported toxicity profiles across different safety data sheets?
- Data Contradiction Analysis :
- Conflict : Some SDS report acute oral toxicity (H302) and skin irritation (H315) , while others lack ecotoxicological data .
- Resolution : Adopt the precautionary principle:
- In Vitro Testing : Conduct MTT assays on HEK293 or HepG2 cells to determine IC values.
- Handling Protocols : Use NIOSH-certified respirators (N95) and double-gloving with nitrile gloves during synthesis .
- Waste Disposal : Neutralize acidic/basic residues before incineration to minimize environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
